molecular formula C16H24ClN3O2 B12892541 Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride

Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride

Cat. No.: B12892541
M. Wt: 325.83 g/mol
InChI Key: HNRVJJJSSZXVOY-UHFFFAOYSA-N
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Description

Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is a chemical compound that features a piperazine ring substituted with a pyrrolidine moiety and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with pyrrolidine derivatives under controlled conditions. The benzyl ester group is introduced through esterification reactions. Common reagents used in these reactions include benzyl chloride and various catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the piperazine ring, potentially altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrolidine rings play crucial roles in binding to these targets, modulating their activity. The benzyl ester group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is unique due to the combination of the piperazine and pyrrolidine rings, which confer specific binding properties and biological activities. The presence of the benzyl ester group further distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties .

Biological Activity

Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperazine derivatives with pyrrolidine and subsequent carboxylation. The structural formula can be represented as follows:

C13H18N2O2HCl\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2\text{HCl}

This compound features a piperazine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

1. Antiepileptic Activity

Research indicates that derivatives of pyrrolidine, including benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate, exhibit significant antiepileptic properties. A study highlighted that compounds with similar structures were effective in reducing seizure activity in animal models, suggesting a potential pathway for developing new antiepileptic drugs .

2. Anticancer Properties

Recent investigations have demonstrated that piperazine derivatives can induce apoptosis in cancer cells. For instance, a related compound showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism appears to involve the inhibition of critical pathways that promote cancer cell survival and proliferation.

3. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It was found to modulate autophagy and lysosomal function in neuronal cells, indicating a potential role in treating neurodegenerative diseases . This modulation can lead to improved cellular homeostasis and protection against neurotoxic insults.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Study Focus Findings
Study AAntiepilepticSignificant reduction in seizure frequency in rodent models.
Study BAnticancerInduction of apoptosis in FaDu cells with IC50 values lower than conventional drugs.
Study CNeuroprotectionEnhanced autophagic flux and lysosomal positioning in neurons, suggesting protective effects against neurodegeneration.

Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound can be explained through its structure-activity relationships (SAR). Modifications to the piperazine and pyrrolidine rings have been shown to influence receptor binding affinity and biological activity. For example:

  • Substituents on the piperazine ring enhance binding to neurotransmitter receptors.
  • Alkyl substitutions on the pyrrolidine moiety improve solubility and bioavailability.

Properties

Molecular Formula

C16H24ClN3O2

Molecular Weight

325.83 g/mol

IUPAC Name

benzyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H23N3O2.ClH/c20-16(21-13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-6-7-17-12-15;/h1-5,15,17H,6-13H2;1H

InChI Key

HNRVJJJSSZXVOY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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